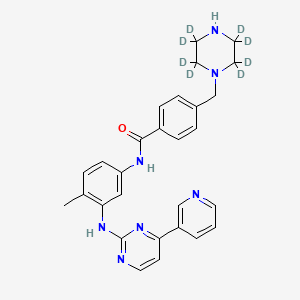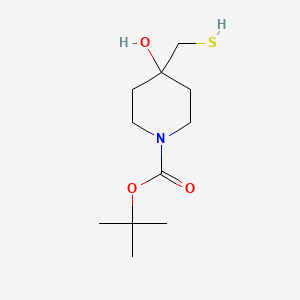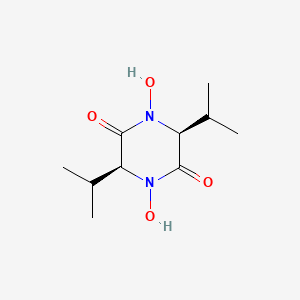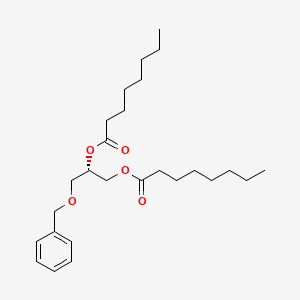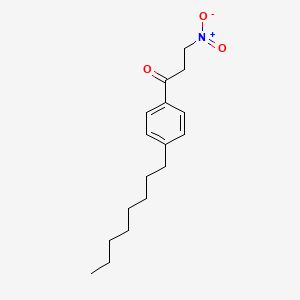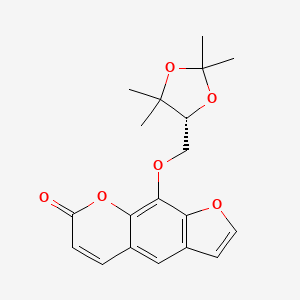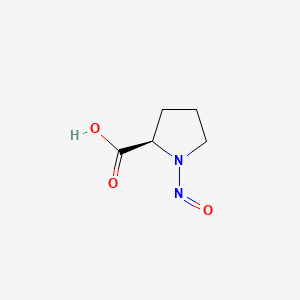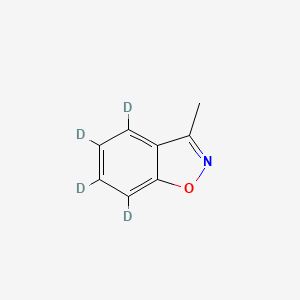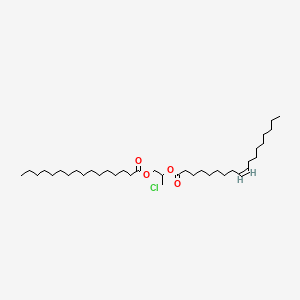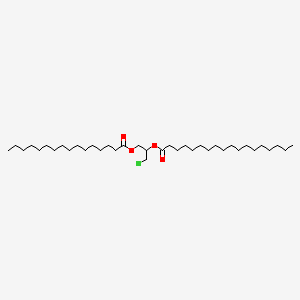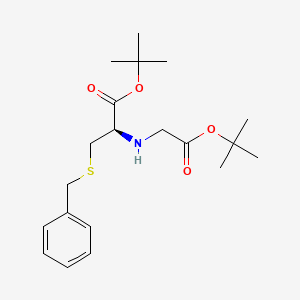
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a labeled compound used primarily in proteomics research. It has a molecular formula of C13(13C)2H17(15N)O2 and a molecular weight of 246.28 . This compound is an intermediate in the preparation of labeled (+/-)-Synephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N typically involves the incorporation of isotopic labels into the parent compound, 2-Amino-1-(4’-benzyloxyphenyl)ethanol. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired isotopic enrichment and the scale of production .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. general principles of isotopic labeling and organic synthesis would apply, including the use of labeled precursors and controlled reaction environments to ensure the incorporation of 13C and 15N isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield a primary amine .
Applications De Recherche Scientifique
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is used in various scientific research applications, including:
Proteomics: As a labeled compound, it is used in mass spectrometry to study protein structures and functions.
Metabolic Research: It helps in tracing metabolic pathways and understanding biochemical processes.
Pharmaceutical Research: It is used in the development and testing of new drugs, particularly those targeting specific metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves its incorporation into biological systems where it acts as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s distribution and interactions within the system. This helps in identifying molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(4’-benzyloxyphenyl)ethanol: The unlabeled parent compound.
(+/-)-Synephrine: A related compound used in similar research applications.
Uniqueness
The uniqueness of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N lies in its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in proteomics and metabolic research.
Propriétés
Numéro CAS |
1190017-22-1 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
246.284 |
Nom IUPAC |
2-azanyl-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1 |
Clé InChI |
YZOUUVUNKGUDSK-BEOILPPGSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
Synonymes |
1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N; 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N; α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



